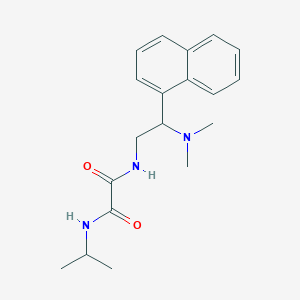

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-isopropyloxalamide

Description

N1-(2-(Dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-isopropyloxalamide is a synthetic oxalamide derivative featuring a dimethylaminoethyl group substituted with a naphthalene ring at the N1 position and an isopropyl group at the N2 position. The compound’s design aligns with pharmacophores commonly explored in medicinal chemistry, particularly for targeting central nervous system (CNS) or oncological pathways .

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-13(2)21-19(24)18(23)20-12-17(22(3)4)16-11-7-9-14-8-5-6-10-15(14)16/h5-11,13,17H,12H2,1-4H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZYFNONSDTGRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCC(C1=CC=CC2=CC=CC=C21)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-isopropyloxalamide is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C₁₅H₁₈N₂O₂

- Molecular Weight : 262.32 g/mol

The structural features include a naphthalene moiety, which is known for its interaction with various biological targets, and a dimethylamino group that may enhance its solubility and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the following areas:

- Anticancer Activity : Preliminary studies suggest that the compound has potential anticancer properties, particularly against specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : Some investigations have shown that this compound exhibits antimicrobial activity against various bacterial strains, indicating potential use in treating infections.

- Neuroprotective Effects : The presence of the dimethylamino group suggests possible neuroprotective effects, which may be linked to its ability to cross the blood-brain barrier.

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Modulation of Signal Transduction Pathways : It has been observed to affect pathways such as MAPK and PI3K/Akt, which are crucial in cell survival and growth.

- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in cells, leading to apoptosis.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The IC50 values ranged from 10 to 20 µM across different cell lines, suggesting potent anticancer activity.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 15 µg/mL and 30 µg/mL, respectively. These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.

Data Table

Comparison with Similar Compounds

Thiourea Derivatives with Naphthalene and Dimethylamino Groups

Compound: 1-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(S)-1-(naphthalen-1-yl)ethyl]thiourea

- Molecular Formula : C29H31N3S

- Molecular Weight : 453.64 g/mol

- Key Differences :

- Replaces the oxalamide group with a thiourea linkage.

- Incorporates a diphenylethyl backbone instead of a single ethyl chain.

- Research Findings :

- The thiourea group may enhance metal-binding properties compared to oxalamides, but reduces hydrolytic stability .

Indole-Substituted Oxalamide Analogs

Compound: N1-(2-(Dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

- Molecular Formula : C22H26N4O2S

- Molecular Weight : 410.5 g/mol

- Key Differences :

- Substitutes naphthalene with a 1-methylindole ring, altering aromatic interactions.

- Includes a methylthio group on the phenyl ring, which may influence electron distribution and bioavailability.

- The methylthio group could enhance metabolic stability compared to unsubstituted aromatic systems .

Piperazine-Containing Oxalamide Derivatives

Compound : N1-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-N2-isopropyloxalamide

- Molecular Formula : C17H25ClN4O2

- Molecular Weight : 352.9 g/mol

- Key Differences: Replaces the dimethylamino-naphthalene group with a 4-chlorophenylpiperazine moiety.

- Lower molecular weight (352.9 vs. ~450 g/mol for thiourea analogs) may improve pharmacokinetic properties .

Data Table: Structural and Functional Comparison

Research Findings and Mechanistic Insights

- Role of Dimethylamino Group: In resin chemistry, dimethylamino-containing compounds like 2-(dimethylamino) ethyl methacrylate exhibit lower reactivity compared to ethyl 4-(dimethylamino) benzoate, suggesting that electronic effects and steric hindrance influence polymerization or drug delivery . For the target compound, the dimethylamino group may enhance solubility in polar solvents or facilitate protonation in physiological environments .

- In contrast, indole’s heterocyclic structure may favor hydrogen bonding .

Thermal Stability :

- Thiourea derivatives require cold storage (0–6°C), whereas oxalamides (e.g., piperazine analog) lack such specifications, implying greater stability for oxalamide-based structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.